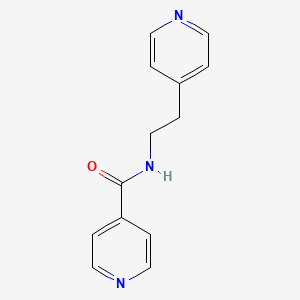![molecular formula C24H20N2OS B3278669 N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681174-09-4](/img/structure/B3278669.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Overview
Description
Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, a one-pot three-component Knoevenagel condensation reaction can be used to synthesize certain benzothiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, their luminescent properties can be investigated, and these compounds can show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Biochemical Pathways
The compound’s action on DprE1 affects the biosynthesis of the cell wall of M. tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to cell lysis and death .
Pharmacokinetics
Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By inhibiting DprE1 and disrupting cell wall biosynthesis, the compound causes cell lysis and death, effectively combating the tuberculosis infection .
Advantages and Limitations for Lab Experiments
BTA-EG6 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Its fluorescent properties make it a useful tool for studying protein-protein interactions in live cells. However, there are also limitations to using BTA-EG6 in lab experiments. It may not bind to all target proteins, and its binding affinity may vary depending on the protein. Additionally, the fluorescent properties of BTA-EG6 may interfere with other fluorescent probes that are used in the same experiment.
Future Directions
There are several future directions for research on BTA-EG6. One area of research could focus on optimizing the synthesis method to yield higher purity and higher yield of the final product. Another area of research could focus on identifying new target proteins for BTA-EG6 to bind to. Additionally, further studies are needed to fully understand the effects of BTA-EG6 on cellular processes and to determine its potential use in diagnostic and therapeutic applications.
In conclusion, BTA-EG6 is a small molecule that has potential as a fluorescent probe for detecting protein-protein interactions. Its synthesis method has been optimized to yield high purity and high yield of the final product. BTA-EG6 has been shown to bind to target proteins through non-covalent interactions, and its fluorescent properties make it a useful tool for studying protein-protein interactions in live cells. However, further studies are needed to fully understand the effects of BTA-EG6 on cellular processes and to determine its potential use in diagnostic and therapeutic applications.
Scientific Research Applications
BTA-EG6 has been used as a fluorescent probe for detecting protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. BTA-EG6 has also been used to study the interaction between the proteins FAK and paxillin, which are involved in cell adhesion and migration. The fluorescent properties of BTA-EG6 make it a useful tool for studying protein-protein interactions in live cells.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-23(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)24-26-21-7-3-4-8-22(21)28-24/h3-4,7-15H,1-2,5-6H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSUUBFTQYFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol](/img/structure/B3278586.png)

![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)

![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B3278633.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide](/img/structure/B3278639.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3278645.png)
![5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B3278648.png)
![(4-(Azepan-1-ylsulfonyl)phenyl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3278654.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B3278661.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3278662.png)
